molecular formula C24H24N2O2 B15024481 5-(Adamantan-1-YL)-2-(4-methylpyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione

5-(Adamantan-1-YL)-2-(4-methylpyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B15024481
M. Wt: 372.5 g/mol
InChI Key: VSRSDZVZEMYSJQ-UHFFFAOYSA-N
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Description

5-(Adamantan-1-YL)-2-(4-methylpyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features an adamantane group, a methylpyridine group, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Adamantan-1-YL)-2-(4-methylpyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Adamantane Derivative: Starting with adamantane, functionalize it to introduce a suitable leaving group.

    Coupling with Methylpyridine: React the functionalized adamantane with 4-methylpyridine under conditions that promote coupling, such as using a palladium catalyst.

    Cyclization to Isoindole-Dione: The final step involves cyclization to form the isoindole-dione structure, possibly using a dehydrating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane or pyridine moieties.

    Reduction: Reduction reactions could target the isoindole-dione structure, potentially converting it to a more reduced form.

    Substitution: The compound could participate in substitution reactions, especially at positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated isoindole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is being studied as a drug, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Adamantan-1-YL)-2-(pyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione
  • 5-(Adamantan-1-YL)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

The presence of the 4-methylpyridine group in 5-(Adamantan-1-YL)-2-(4-methylpyridin-2-YL)-2,3-dihydro-1H-isoindole-1,3-dione might confer unique properties, such as increased lipophilicity or altered electronic characteristics, compared to similar compounds.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

5-(1-adamantyl)-2-(4-methylpyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C24H24N2O2/c1-14-4-5-25-21(6-14)26-22(27)19-3-2-18(10-20(19)23(26)28)24-11-15-7-16(12-24)9-17(8-15)13-24/h2-6,10,15-17H,7-9,11-13H2,1H3

InChI Key

VSRSDZVZEMYSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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